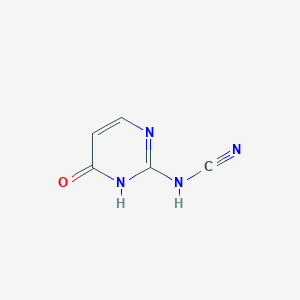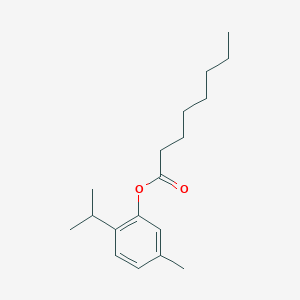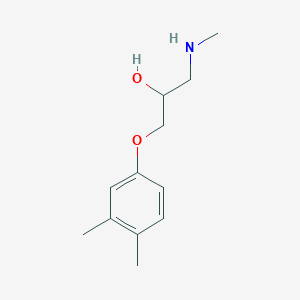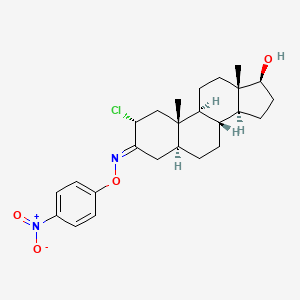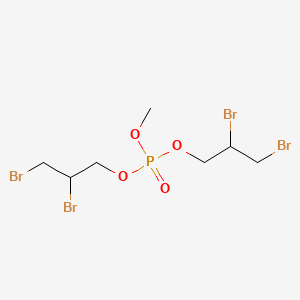
Bis(2,3-dibromopropyl) methylphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dibromopropyl) methylphosphate is an organophosphorus compound known for its flame-retardant properties. It is a derivative of tris(2,3-dibromopropyl) phosphate, which has been widely used in various industrial applications, particularly in the production of flame-retardant materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dibromopropyl) methylphosphate typically involves the phosphorylation of 2,3-dibromopropanol with phosphorus oxychloride or phosphorus trichloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete phosphorylation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3-dibromopropyl) methylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various halogenated organophosphorus compounds .
Aplicaciones Científicas De Investigación
Bis(2,3-dibromopropyl) methylphosphate has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical applications, such as in the development of flame-retardant medical devices.
Industry: Widely used in the production of flame-retardant textiles, plastics, and other materials
Mecanismo De Acción
The mechanism by which bis(2,3-dibromopropyl) methylphosphate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of flames. The compound also forms a protective char layer on the material’s surface, further preventing the spread of fire .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another widely used flame retardant with similar properties.
Bis(2,3-dibromopropyl) phosphate: A closely related compound with similar chemical structure and applications
Uniqueness
Bis(2,3-dibromopropyl) methylphosphate is unique due to its specific molecular structure, which provides distinct flame-retardant properties. Its ability to form a protective char layer and release bromine radicals makes it particularly effective in preventing the spread of fire compared to other similar compounds .
Propiedades
Número CAS |
82682-92-6 |
|---|---|
Fórmula molecular |
C7H13Br4O4P |
Peso molecular |
511.77 g/mol |
Nombre IUPAC |
bis(2,3-dibromopropyl) methyl phosphate |
InChI |
InChI=1S/C7H13Br4O4P/c1-13-16(12,14-4-6(10)2-8)15-5-7(11)3-9/h6-7H,2-5H2,1H3 |
Clave InChI |
MZYXPXYVPOIVAY-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


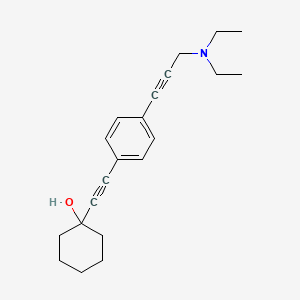
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
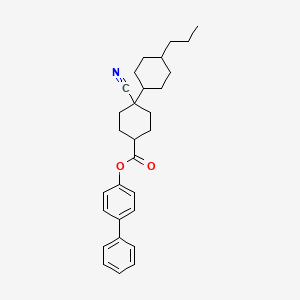
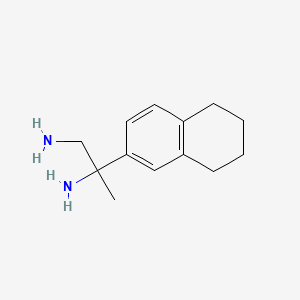

![4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B13798471.png)


![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)
